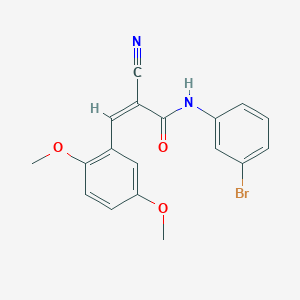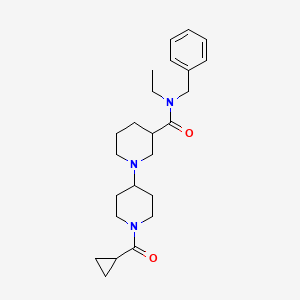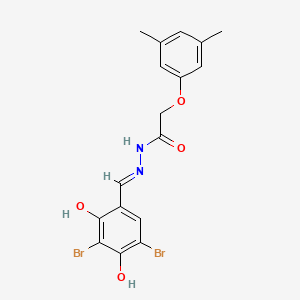![molecular formula C16H17N3O4 B6125786 N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide, commonly known as 'CINPA1,' is a small molecule inhibitor that targets the SIRT2 enzyme. SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in the regulation of diverse cellular processes, including gene expression, metabolism, and cell survival. CINPA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
Wirkmechanismus
CINPA1 exerts its inhibitory effect on SIRT2 by binding to a specific pocket in the enzyme's catalytic domain, which is essential for its deacetylase activity. This binding leads to a conformational change in the enzyme, which prevents its interaction with its substrate proteins, leading to their accumulation and subsequent cellular effects.
Biochemical and Physiological Effects
CINPA1 has been shown to induce various cellular effects, depending on the cell type and context. In cancer cells, CINPA1 induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. In neuronal cells, CINPA1 protects against neurotoxicity by reducing oxidative stress and inflammation. In metabolic tissues, CINPA1 improves insulin sensitivity and glucose tolerance by regulating glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
CINPA1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has high potency and selectivity for SIRT2, making it a valuable tool for studying the role of SIRT2 in various cellular processes. However, CINPA1 also has some limitations. It is not a specific inhibitor of SIRT2, as it can also inhibit other sirtuin family members at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
Several future directions can be pursued to further explore the potential therapeutic applications of CINPA1. One direction is to develop more potent and selective inhibitors of SIRT2, which can overcome the limitations of CINPA1. Another direction is to investigate the role of SIRT2 in other diseases, such as cardiovascular diseases and infectious diseases. Finally, the development of CINPA1 derivatives with improved pharmacokinetic properties can enhance its therapeutic potential in vivo.
Synthesemethoden
The synthesis of CINPA1 involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amino group of nicotinamide, followed by the alkylation of the protected nicotinamide with 4-(acetylamino)-2,5-dimethoxybenzyl chloride. The resulting intermediate is then deprotected to yield CINPA1 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CINPA1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, SIRT2 has been shown to play a critical role in the regulation of cell cycle progression and DNA damage response. CINPA1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma, by inducing cell cycle arrest and apoptosis.
In neurodegenerative disorders, SIRT2 has been implicated in the regulation of neuroinflammation and oxidative stress. CINPA1 has been shown to protect against neurotoxicity induced by various insults, including oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
In metabolic syndromes, SIRT2 has been shown to regulate glucose and lipid metabolism. CINPA1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)18-12-7-15(23-3)13(8-14(12)22-2)19-16(21)11-5-4-6-17-9-11/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBSEGEDBEUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[4-(Acetylamino)-2,5-dimethoxyphenyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)
![6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)

![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
